1-(2-Phenylethyl)-3-[3-(propan-2-yloxy)propyl]thiourea
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Overview
Description
1-(2-Phenylethyl)-3-[3-(propan-2-yloxy)propyl]thiourea is an organic compound belonging to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-3-[3-(propan-2-yloxy)propyl]thiourea typically involves the reaction of 1-(2-phenylethyl)thiourea with 3-(propan-2-yloxy)propyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
- Solvent: Anhydrous ethanol or acetonitrile
- Temperature: Room temperature to 60°C
- Reaction Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of automated systems for precise control of temperature and reaction time
- Purification steps such as recrystallization or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)-3-[3-(propan-2-yloxy)propyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenylethyl and propan-2-yloxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Corresponding amines
Substitution: Various substituted thioureas depending on the reagents used
Scientific Research Applications
1-(2-Phenylethyl)-3-[3-(propan-2-yloxy)propyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)-3-[3-(propan-2-yloxy)propyl]thiourea depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting cellular processes: Interfering with cellular functions such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Phenylethyl)-3-[3-(methoxy)propyl]thiourea
- 1-(2-Phenylethyl)-3-[3-(ethoxy)propyl]thiourea
- 1-(2-Phenylethyl)-3-[3-(butoxy)propyl]thiourea
Uniqueness
1-(2-Phenylethyl)-3-[3-(propan-2-yloxy)propyl]thiourea is unique due to the presence of the propan-2-yloxy group, which can impart different steric and electronic properties compared to its analogs. This can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C15H24N2OS |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-(2-phenylethyl)-3-(3-propan-2-yloxypropyl)thiourea |
InChI |
InChI=1S/C15H24N2OS/c1-13(2)18-12-6-10-16-15(19)17-11-9-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H2,16,17,19) |
InChI Key |
PKLZLJPAOJXPJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=S)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
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